Ethyl 2-(4-acetyl-2-chlorophenyl)acetate
Description
Ethyl 2-(4-acetyl-2-chlorophenyl)acetate is an aromatic ester featuring a phenyl ring substituted with a chlorine atom at the 2-position and an acetyl group at the 4-position. The compound’s structure includes an ethyl ester side chain linked to the phenyl ring via a methylene bridge.
Properties
Molecular Formula |
C12H13ClO3 |
|---|---|
Molecular Weight |
240.68 g/mol |
IUPAC Name |
ethyl 2-(4-acetyl-2-chlorophenyl)acetate |
InChI |
InChI=1S/C12H13ClO3/c1-3-16-12(15)7-10-5-4-9(8(2)14)6-11(10)13/h4-6H,3,7H2,1-2H3 |
InChI Key |
POQZPFPKTLVFRB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=C1)C(=O)C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-acetyl-2-chlorophenyl)acetate typically involves the esterification of 2-(4-acetyl-2-chlorophenyl)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-acetyl-2-chlorophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or ammonia (NH₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(4-carboxy-2-chlorophenyl)acetic acid.
Reduction: Formation of 2-(4-hydroxy-2-chlorophenyl)ethanol.
Substitution: Formation of various substituted phenyl acetates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(4-acetyl-2-chlorophenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-acetyl-2-chlorophenyl)acetate involves its interaction with specific molecular targets. The acetyl group can participate in hydrogen bonding and other interactions with biological macromolecules, potentially affecting enzyme activity or receptor binding. The chlorine atom may also influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Substituent-Based Comparison
A. Chloro-Substituted Esters
Key Observations :
- The nitro group in Ethyl 2-(4-chloro-2-nitrophenyl)acetate increases molecular weight and may enhance electrophilic reactivity compared to the acetyl-substituted target compound .
B. Acetyl-Substituted Analogs

Key Observations :
- The phenoxy chain in Ethyl (2-acetyl-4-chlorophenoxy)acetate introduces steric hindrance, contrasting with the direct phenyl substitution in the target compound .
- Polymorphic forms (e.g., ketimine vs.
C. Amino- and Nitro-Substituted Derivatives
Key Observations :
- The amino group in ’s compound increases polarity and solubility via hydrochloride salt formation, contrasting with the neutral acetyl group in the target compound .
- Nitro-substituted analogs () may exhibit higher reactivity in reduction or substitution reactions compared to acetylated derivatives .
Structural and Functional Insights
- Biological Activity : While direct data are absent, analogs like Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazol-4-yl]acetate (F) show structural similarities to bioactive molecules, suggesting possible antimicrobial or anticancer applications .

- Synthetic Routes: outlines a synthesis pathway for Ethyl 2-(4-chlorophenyl)acetate using diethyl oxalate and (4-chlorophenyl)methanol, which could be adapted for the target compound by introducing acetylation steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


